molecular formula C14H15NO2 B2997960 5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione CAS No. 1023878-44-5

5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione

Cat. No.: B2997960
CAS No.: 1023878-44-5
M. Wt: 229.279
InChI Key: HBESQPNIFDZRMU-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a phenylamino group and a methylene group at the 2-position, and a methyl group at the 5-position. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione typically involves the condensation of 5-methyl-1,3-cyclohexanedione with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-5-methyl-2-(phenyliminomethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-7-13(16)12(14(17)8-10)9-15-11-5-3-2-4-6-11/h2-6,9-10,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJNHLUWMPWNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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